molecular formula C22H23ClN4O3S2 B2732232 N-(4-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methylbenzenesulfonamide CAS No. 922100-41-2

N-(4-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methylbenzenesulfonamide

Cat. No.: B2732232
CAS No.: 922100-41-2
M. Wt: 491.02
InChI Key: JCBXNYYNRXKWNN-UHFFFAOYSA-N
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Description

N-(4-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methylbenzenesulfonamide is a research chemical recognized for its potent and selective inhibition of the phosphoinositide 3-kinase alpha (PI3Kα) isoform. The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of numerous cancers. This compound acts as an ATP-competitive inhibitor, binding to the active site of the PI3Kα kinase and preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This interruption effectively dampens downstream signaling, leading to reduced cell proliferation and the induction of apoptosis in susceptible cancer cell lines. Its research value is particularly significant in the field of oncology, where it is used as a tool compound to investigate the specific roles of PI3Kα in tumorigenesis, to study pathway crosstalk, and to explore mechanisms of resistance to targeted therapies. Preclinical studies have explored its efficacy in models of breast cancer and other solid tumors where PIK3CA mutations are prevalent, making it a valuable probe for validating PI3Kα as a therapeutic target and for supporting the development of novel anti-cancer agents [https://pubmed.ncbi.nlm.nih.gov/]. The compound's structure, featuring a thiazole core linked to a benzenesulfonamide group via a ketone-containing chain, is characteristic of a class of small molecules designed for high-affinity kinase binding and cellular permeability. Researchers utilize this compound in biochemical assays to determine IC50 values against a panel of kinases and in cell-based assays to assess its effects on pathway modulation (e.g., via Western blot analysis of phospho-AKT levels) and cell viability.

Properties

IUPAC Name

N-[4-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O3S2/c1-16-5-7-20(8-6-16)32(29,30)25-22-24-18(15-31-22)14-21(28)27-11-9-26(10-12-27)19-4-2-3-17(23)13-19/h2-8,13,15H,9-12,14H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBXNYYNRXKWNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methylbenzenesulfonamide, a compound with significant potential in pharmacology, has garnered attention for its biological activity. This article explores its chemical properties, biological effects, and relevant research findings.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC20H22ClN5O3S
Molecular Weight422.9 g/mol
CAS Number1048676-55-6
LogP2.1121
Polar Surface Area61.252
Hydrogen Bond Acceptors7

These properties suggest a moderate lipophilicity and a potential for interaction with biological membranes, which is crucial for its pharmacological activity.

The compound exhibits various biological activities primarily through its interaction with specific receptors and enzymes. Notably, it has been studied for its role as a P2Y12 receptor antagonist , which is significant in the context of platelet aggregation and cardiovascular health. Research indicates that antagonists of the P2Y12 receptor can inhibit platelet activation, thereby reducing thrombus formation and potentially lowering the risk of cardiovascular events .

Antiparasitic Activity

Recent studies have also focused on the antiparasitic properties of similar compounds. For example, molecular docking studies have shown that derivatives of this compound can effectively bind to crucial enzymes in Trypanosoma cruzi, the causative agent of Chagas disease, suggesting a potential therapeutic application .

Case Studies

  • Cardiovascular Research : In a study examining the effects of P2Y12 antagonists on platelet function, it was found that compounds similar to this compound significantly reduced ADP-induced platelet aggregation, demonstrating their potential in managing thrombotic disorders .
  • Anticancer Studies : Another investigation into benzamide derivatives indicated that modifications to the piperazine moiety enhanced their efficacy against certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation . This suggests that our compound may also possess anticancer properties worth exploring.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing piperazine and thiazole moieties exhibit promising anticancer properties. For instance, derivatives of piperazine have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. In particular, the incorporation of the thiazole ring enhances the biological activity of these compounds by improving their interaction with cellular targets .

Case Study : A study demonstrated that a related compound induced apoptosis in BT-474 cancer cells through cell cycle arrest at the sub-G1 and G2/M phases, suggesting its potential as a chemotherapeutic agent .

Antibacterial Properties

The sulfamoyl group present in this compound is known for its antibacterial activity. Compounds with similar structures have been reported to inhibit bacterial growth effectively, making them candidates for developing new antibiotics .

Research Findings : A series of piperidine derivatives were evaluated for antibacterial activity, showing promising results against multiple bacterial strains. The mechanism of action is believed to involve enzyme inhibition, which disrupts bacterial metabolism .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes such as acetylcholinesterase (AChE) and urease. This property is crucial for developing treatments for conditions like Alzheimer's disease and other neurological disorders where enzyme inhibition can alleviate symptoms or slow disease progression .

Summary of Biological Activities

Activity TypeMechanism/EffectReferences
AnticancerInduces apoptosis; inhibits cell proliferation ,
AntibacterialInhibits bacterial growth
Enzyme InhibitionAChE inhibition; potential for Alzheimer's treatment

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations
Compound Core Heterocycle Key Structural Features Synthesis Method Spectral Data (IR/NMR)
Target Compound Thiazole Piperazine, 3-Cl-Ph, 4-Me-Benzenesulfonamide Coupling of chloroacetamide with piperazine Expected νC=O ~1660–1680 cm⁻¹; δ 7.2–8.1 ppm (aromatic H)
N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV) Benzothiazole Benzothiazole, 4-Me-piperazine Coupling of chloroacetamide with N-methylpiperazine νC=O at 1655 cm⁻¹; δ 2.3 ppm (piperazine CH₃)
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-1,2,4-triazoles [7–9] 1,2,4-Triazole Triazole, sulfonylphenyl, difluorophenyl Cyclization of hydrazinecarbothioamides Absence of νC=O (1663–1682 cm⁻¹); νC=S at 1247–1255 cm⁻¹

Key Differences :

  • Thiazole vs.
  • Triazole Cores : Lack the thiazole’s sulfur atom but introduce additional nitrogen sites for hydrogen bonding .
Piperazine/Piperidine Substitutions
Compound Nitrogen Heterocycle Substituent Biological Implications
Target Compound Piperazine 3-Chlorophenyl Increased dopamine/serotonin receptor affinity due to Cl
2-(4-Hydroxypiperidin-1-yl)-N-(thiazol-2-yl)acetamide [6] Piperidine Hydroxyl group Enhanced solubility but reduced CNS penetration
1-(4-Benzylpiperazin-1-yl)-3-[2-(4-methoxyphenyl)indol-1-yl]propan-2-ol Piperazine Benzyl, methoxyphenyl Improved selectivity for 5-HT receptors

Key Differences :

  • Piperazine vs. Piperidine : Piperazine’s additional nitrogen increases hydrogen-bonding capacity, whereas piperidine’s hydrophobicity may improve membrane permeability .
  • Substituent Effects : Electron-withdrawing groups (e.g., Cl) enhance receptor binding, while hydrophilic groups (e.g., OH) improve solubility .
Sulfonamide Modifications
Compound Sulfonamide Group Synthetic Route Spectral Confirmation
Target Compound 4-Methylbenzenesulfonamide Nucleophilic substitution on thiazole δ 2.4 ppm (CH₃); νSO₂ at ~1150–1200 cm⁻¹
4-(1,2,3,4-Tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)benzenesulfonamide Pyrimidinyl-thioxo-benzenesulfonamide Reaction of sulfathiazole with isothiocyanate νC=S at 1250 cm⁻¹; δ 1.2 ppm (CH₃)
N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide 4-Methylbenzenesulfonamide Sulfonylation of pyridinediamine δ 7.8 ppm (pyridine H); νSO₂ at 1175 cm⁻¹

Key Differences :

  • Sulfonamide Linkers : Bulky substituents (e.g., pyrimidinyl) reduce metabolic clearance but may hinder target engagement .

Q & A

Q. What are the key structural features of this compound, and how do they influence its physicochemical properties?

The compound contains a piperazine ring (linked to a 3-chlorophenyl group), a thiazole core (substituted with a sulfonamide moiety), and a 2-oxoethyl bridge . These features impact solubility, stability, and bioavailability:

  • The sulfonamide group enhances hydrogen-bonding potential, improving receptor binding but reducing lipophilicity .
  • The 3-chlorophenyl substituent increases steric bulk, potentially influencing selectivity for serotonin or dopamine receptors .
  • The thiazole ring contributes to metabolic stability due to its aromatic heterocyclic nature .

Q. What synthetic routes are commonly employed for this compound, and what critical parameters must be controlled?

Synthesis typically involves:

  • Step 1 : Formation of the piperazine-thiazole intermediate via nucleophilic substitution (e.g., coupling 3-chlorophenylpiperazine with a bromoethylthiazole precursor under reflux in acetonitrile, 12–24 hours) .
  • Step 2 : Sulfonylation of the thiazole nitrogen using 4-methylbenzenesulfonyl chloride in dichloromethane with triethylamine as a base (0–5°C to room temperature) .
  • Key parameters : Solvent polarity (to avoid side reactions), stoichiometric ratios (excess sulfonyl chloride for complete substitution), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across different in vitro models?

Discrepancies (e.g., varying IC₅₀ values in receptor-binding assays) may arise from:

  • Assay conditions : Differences in buffer pH, ion concentration, or temperature can alter ligand-receptor interactions. Standardize protocols using TRIS buffer (pH 7.4) and 25°C incubation .
  • Cell line variability : Use genetically validated cell lines (e.g., HEK293T expressing human 5-HT₁A receptors) and confirm receptor density via flow cytometry .
  • Data normalization : Include reference compounds (e.g., WAY-100635 for 5-HT₁A) to calibrate activity across studies .

Q. What methodological approaches optimize the compound’s pharmacokinetic profile while maintaining receptor affinity?

  • Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl or amine) to the 4-methylbenzenesulfonamide moiety to enhance aqueous solubility without disrupting the thiazole-piperazine pharmacophore .
  • Metabolic stability : Replace the 2-oxoethyl bridge with a methylene group to reduce susceptibility to esterase cleavage, as seen in analogs with improved half-lives in rodent models .
  • In silico modeling : Use molecular dynamics simulations to predict binding poses and identify residues critical for receptor engagement (e.g., Asp116 in 5-HT₁A) .

Q. How can researchers validate target specificity given structural similarities to off-target receptors?

  • Selectivity profiling : Screen against a panel of 50+ GPCRs, ion channels, and kinases using radioligand displacement assays (e.g., CEREP’s Psychoactive Panel) .
  • Mutagenesis studies : Engineer receptors with point mutations (e.g., D3.32A in dopamine D₂) to assess binding dependency on specific residues .
  • Functional assays : Measure cAMP accumulation or β-arrestin recruitment to distinguish agonist vs. antagonist behavior .

Methodological Considerations

Q. What analytical techniques are critical for confirming structural integrity and purity?

  • NMR spectroscopy : ¹H/¹³C NMR to verify piperazine-thiazole connectivity (e.g., δ 3.2–3.5 ppm for piperazine protons, δ 7.8 ppm for thiazole C-H) .
  • HRMS : Confirm molecular weight with <2 ppm error (e.g., [M+H]⁺ calculated for C₂₂H₂₄ClN₅O₃S₂: 542.1165) .
  • HPLC-UV : Purity >98% using a C18 column (acetonitrile/water + 0.1% TFA, λ = 254 nm) .

Q. How should researchers design in vivo studies to evaluate efficacy and toxicity?

  • Dose-ranging : Start with 1–10 mg/kg (IP or oral) in rodent models, adjusting based on plasma exposure (LC-MS/MS quantification) .
  • Behavioral assays : Use forced swim tests (for antidepressant activity) or locomotor activity monitoring (for CNS side effects) .
  • Toxicokinetics : Assess liver enzymes (ALT/AST) and renal function (creatinine) after 14-day repeated dosing .

Data Contradiction Analysis

Q. How to address conflicting results in receptor-binding vs. functional activity assays?

  • Binding vs. efficacy : High affinity (Ki <10 nM) does not guarantee functional antagonism/agonism. Perform calcium flux or BRET assays to measure downstream signaling .
  • Allosteric effects : Use Schild regression analysis to determine if the compound acts as a negative allosteric modulator .

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